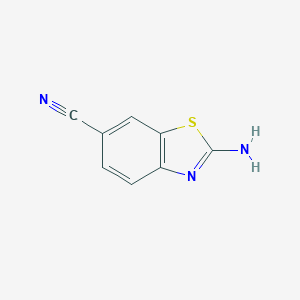

2-Aminobenzothiazole-6-carbonitrile

Beschreibung

Significance of Benzothiazole (B30560) Scaffolds in Chemical Sciences

Benzothiazoles, which feature a benzene (B151609) ring fused to a thiazole (B1198619) ring, are a critical class of heterocyclic compounds in the chemical sciences. tandfonline.comtandfonline.com Their unique structural framework is a cornerstone in the development of a wide array of biologically active molecules. tandfonline.comresearchgate.net The versatility of the benzothiazole scaffold allows for diverse chemical modifications, leading to compounds with a broad spectrum of pharmacological activities. tandfonline.combenthamdirect.com These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. tandfonline.comjchemrev.com The inherent planarity of the benzothiazole ring system, combined with its electron-rich nature due to the presence of nitrogen and sulfur heteroatoms, contributes to its ability to interact with various biological targets. jchemrev.comnih.gov Consequently, benzothiazole derivatives are extensively investigated in medicinal chemistry and materials science. researchgate.netrsc.org

Historical Context of 2-Aminobenzothiazole (B30445) Derivatives in Academic Inquiry

The study of 2-aminobenzothiazole derivatives has a rich history, with early research dating back to the mid-20th century. acs.org These compounds have long been recognized for their synthetic utility and diverse chemical reactivity. researchgate.netrsc.org The presence of an amino group at the 2-position provides a reactive site for further chemical transformations, making 2-aminobenzothiazoles valuable building blocks in organic synthesis. nih.govnih.gov Over the decades, researchers have developed numerous synthetic methodologies to access a wide range of substituted 2-aminobenzothiazoles. researchgate.netrsc.org This has enabled extensive exploration of their structure-activity relationships, particularly in the context of medicinal chemistry. nih.gov Notably, substitutions at the C-6 position of the benzothiazole ring have been shown to significantly influence the biological properties of these compounds. researchgate.net

Scope and Research Focus on 2-Aminobenzothiazole-6-carbonitrile

This article focuses specifically on this compound, a derivative of the 2-aminobenzothiazole scaffold. The key structural features of this compound are the amino group at the 2-position and a nitrile group at the 6-position of the benzothiazole ring system. The IUPAC name for this compound is 2-amino-1,3-benzothiazole-6-carbonitrile. americanelements.com

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 2-amino-1,3-benzothiazole-6-carbonitrile americanelements.com |

| CAS Number | 19759-66-1 chemicalbook.com |

| Molecular Formula | C₈H₅N₃S americanelements.com |

| Molecular Weight | 175.21 g/mol americanelements.com |

| SMILES | N#CC1=CC=C2SC(=N)N=C2C1 achemblock.com |

| InChI Key | GDFCZZHSWGWCHP-UHFFFAOYSA-N americanelements.com |

The research on this compound and its related derivatives continues to be an active area of investigation, driven by the quest for new molecules with valuable chemical and biological properties. The following sections will provide a detailed overview of the synthesis, characterization, chemical properties, and applications of this specific compound.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-1,3-benzothiazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3S/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFCZZHSWGWCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401970 | |

| Record name | 2-aminobenzothiazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19759-66-1 | |

| Record name | 2-aminobenzothiazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminobenzothiazole-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aminobenzothiazole 6 Carbonitrile and Its Derivatives

Classical Synthetic Routes

Traditional methods for the synthesis of the 2-aminobenzothiazole (B30445) core have been well-established for over a century, relying on fundamental organic reactions such as cyclization and condensation. These methods, while foundational, often provide the basis for more contemporary synthetic innovations.

Cyclization Reactions

Cyclization reactions are a primary strategy for constructing the bicyclic benzothiazole (B30560) system. A prevalent method involves the oxidative cyclization of arylthioureas. For the synthesis of 6-substituted 2-aminobenzothiazoles, the reaction of a 4-substituted aniline (B41778) with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in the presence of an oxidizing agent like bromine in acetic acid, is a classic approach. nih.govnih.gov This reaction proceeds through the in-situ formation of a phenylthiourea (B91264) intermediate, which then undergoes intramolecular electrophilic cyclization onto the aromatic ring to form the benzothiazole. nih.gov

The synthesis of 2-aminobenzothiazole-6-carbonitrile can be achieved via the cyclization of 4-cyanophenylthiourea. nih.gov This precursor is typically synthesized from 4-aminobenzonitrile. The subsequent cyclization is often promoted by bromine in a suitable solvent.

A variety of starting materials and cyclizing agents have been explored in these reactions, as detailed in the table below.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 4-Substituted anilines | KSCN, Br₂, Acetic Acid | 6-Substituted 2-aminobenzothiazoles | Varies | nih.govnih.gov |

| 4-Chloro-2-(trifluoromethyl)phenylthiourea | Br₂, Chloroform, then NH₃ | 6-Chloro-4-(trifluoromethyl)-2-aminobenzothiazole | Not Specified | socialresearchfoundation.com |

| 3,4-Substituted anilines | KSCN, Br₂ | 5,6-Substituted 2-aminobenzothiazoles | Not Specified | nih.gov |

Condensation Reactions

Condensation reactions provide another versatile route to the 2-aminobenzothiazole framework. A common approach involves the reaction of an ortho-aminothiophenol with a variety of electrophilic partners. For instance, the condensation of 2-aminothiophenol (B119425) with cyanogen (B1215507) bromide or cyanamide (B42294) can yield 2-aminobenzothiazole.

Derivatives can be accessed by reacting substituted 2-aminothiophenols with appropriate reagents. The condensation of 2-aminothiophenol with various fatty acid chlorides has been reported for the synthesis of 2-substituted benzothiazoles. socialresearchfoundation.com Furthermore, the reaction of 2-aminobenzothiazole itself with aldehydes can lead to the formation of Schiff bases, which are versatile intermediates for further functionalization. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 2-Aminothiophenol | Fatty acid chlorides | Not Specified | 2-Substituted benzothiazoles | socialresearchfoundation.com |

| 2-Aminobenzothiazole | Aromatic aldehydes, 1,3-diketones | Sc(OTf)₃, Microwave, Solvent-free | Pyrimido[2,1-b]benzothiazole derivatives | nih.gov |

| 2-Aminobenzothiazole | Aldehydes, Ethyl acetoacetate (B1235776) | Bentonite/Ti(IV), 80°C, Solvent-free | Pyrimido[2,1-b]benzothiazole derivatives | researchgate.net |

Hofmann Method for 2-Aminobenzothiazole Synthesis

It is important to clarify that the "Hofmann method" in the context of 2-aminobenzothiazole synthesis does not refer to the classical Hofmann rearrangement of amides. Instead, it pertains to the pioneering work of August Wilhelm von Hofmann in the late 19th century. Hofmann's early syntheses included the reaction of 2-aminothiophenol with phenyl isothiocyanate to produce 2-anilinobenzothiazole. socialresearchfoundation.com This reaction established a fundamental principle of forming the 2-aminobenzothiazole core through the reaction of an o-aminothiophenol with an isothiocyanate, a strategy that remains relevant today.

Jacobson Cyclization

The Jacobson cyclization is a radical-based method for the synthesis of benzothiazoles. This reaction typically involves the cyclization of thiobenzanilides (N-arylthioamides) using an oxidizing agent, most commonly potassium ferricyanide (B76249) in the presence of a base like sodium hydroxide (B78521). researchgate.net The reaction proceeds through a radical intermediate, leading to the formation of the C-S bond.

This method has been particularly useful for the synthesis of 2-arylbenzothiazoles. For instance, the cyclization of N-(2-fluorophenyl)-3,4-dimethoxythiobenzamide using a modified Jacobson procedure with potassium ferricyanide and aqueous sodium hydroxide yields 4-fluoro-2-(3,4-dimethoxyphenyl)benzothiazole. researchgate.net The Jacobson cyclization can be a highly effective strategy, and in some cases, it proceeds with high regioselectivity. researchgate.net However, mixtures of regioisomers can be formed depending on the substitution pattern of the thiobenzanilide. researchgate.net

| Thiobenzanilide Derivative | Reagents | Product | Reference |

| N-(2-fluorophenyl)-3,4-dimethoxythiobenzamide | K₃[Fe(CN)₆], NaOH(aq) | 4-Fluoro-2-(3,4-dimethoxyphenyl)benzothiazole | researchgate.net |

| 3-Fluoro- or 3,4-difluoro-substituted thiobenzanilides | Potassium ferricyanide | 6-Substituted benzothiazoles | researchgate.net |

Modern Synthetic Strategies

Contemporary approaches to the synthesis of this compound and its derivatives often focus on efficiency, atom economy, and the principles of green chemistry. One-pot multicomponent reactions have emerged as a powerful tool in this regard.

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) offer significant advantages by combining multiple reaction steps into a single synthetic operation without the need for isolating intermediates. This approach simplifies experimental procedures, reduces waste, and often leads to high yields in shorter reaction times. nih.gov

Several MCRs have been developed for the synthesis of complex molecules derived from 2-aminobenzothiazole. A notable example is the three-component reaction of 2-aminobenzothiazole, an aldehyde, and a β-dicarbonyl compound, such as ethyl acetoacetate or a 1,3-diketone. nih.govresearchgate.net These reactions, often catalyzed by Lewis or Brønsted acids, or even performed under catalyst-free and solvent-free conditions, lead to the formation of fused heterocyclic systems like pyrimido[2,1-b]benzothiazoles. nih.govresearchgate.net The mechanism typically involves an initial Knoevenagel condensation, followed by a Michael addition of the 2-aminobenzothiazole and subsequent intramolecular cyclization and dehydration. nih.gov

The use of green catalysts and reaction media is a prominent feature of modern MCRs. For instance, catalysts like bentonite/Ti(IV) have been employed under solvent-free conditions, and water has been used as a sustainable solvent. researchgate.netrsc.org

| Reactants | Catalyst/Conditions | Product Type | Advantages | Reference |

| 2-Aminobenzothiazole, Aldehydes, 1,3-Diketones | Sc(OTf)₃, Microwave, Solvent-free | Pyrimido[2,1-b]benzothiazoles | High yields, short reaction times, simple execution | nih.gov |

| 2-Aminobenzothiazole, Aldehyde, Ethyl acetoacetate | Bentonite/Ti(IV), 80 °C, Solvent-free | Pyrimido[2,1-b]benzothiazoles | Eco-friendly catalyst, simple operation, easy work-up | researchgate.net |

| o-Haloarylthioureas | CuI, Water | 2-Aminobenzothiazoles | Sustainable, efficient, straightforward | rsc.org |

| 2-Aminobenzothiazole derivatives, Indole-3-carbaldehyde, Aryl isocyanides | P₂O₅/SiO₂, Protic solvents | 3-Amino-2-(indol-3-yl)imidazo[2,1-b] socialresearchfoundation.comnih.govbenzothiazoles | Green protocol, catalyst regeneration | nih.gov |

Catalytic Approaches

The construction of the 2-aminobenzothiazole scaffold is frequently achieved through catalytic methods, with various transition metals demonstrating high efficacy. These catalysts facilitate key bond-forming reactions, often under mild conditions and with high yields.

Copper-Catalyzed Synthesis: Copper catalysts are widely employed for the synthesis of 2-aminobenzothiazole derivatives. One efficient method involves the copper-catalyzed reaction of carbodiimides with sodium hydrosulfide, proceeding via a tandem reaction to yield the desired products in good to excellent yields. rsc.org Another approach utilizes copper(II) oxide nanoparticles for the intramolecular cyclization of o-bromoaryl derivatives, offering a heterogeneous and recyclable catalytic system. acs.org Furthermore, copper-catalyzed condensation of 2-aminobenzenethiols with a broad range of nitriles provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org The Ullmann-type reaction of 2-iodoanilines with sodium dithiocarbamates, catalyzed by copper(II) acetate (B1210297), is another effective one-pot synthesis method. nih.gov

Palladium-Catalyzed Synthesis: Palladium catalysts have proven effective in the synthesis of 2-aminobenzothiazoles, particularly from readily available starting materials. A notable method involves the tandem reaction of 2-chloroanilines with thiocarbamoyl chloride in the presence of a palladium catalyst, such as Pd(dba)2, and a base. nih.govoup.com This approach is valued for its broad substrate scope and good to excellent yields. oup.com Another palladium-catalyzed tandem reaction utilizes 2-chloroanilines and dithiocarbamates to produce various 2-aminobenzothiazoles in high yields. organic-chemistry.org

Iron(III) Fluoride (B91410) Catalysis: Iron(III) fluoride (FeF₃) has emerged as a highly efficient and versatile catalyst for the synthesis of benzothiazole derivatives, particularly under solvent-free conditions. researchgate.net It has been successfully used in the Biginelli reaction of 2-aminobenzothiazole with substituted benzaldehydes and β-methylene ketones to produce polyfunctionalized triheterocyclic benzothiazoles in excellent yields. researchgate.net A key advantage of FeF₃ is its stability and reusability, making it an environmentally benign option. researchgate.net

Magnesium Oxide Catalysis: Nanocrystalline magnesium oxide (MgO) serves as a novel and efficient catalyst in organic synthesis. researchgate.net Its strong basic properties are beneficial for various reactions, and its high surface area makes it a promising catalyst support. researchgate.net While specific applications in the direct synthesis of this compound are still being explored, its utility in related heterocyclic syntheses suggests potential for future development.

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of 2-aminobenzothiazole derivatives. For instance, the copper-catalyzed reaction of 2-bromophenyl isothiocyanate with various amines can be efficiently carried out under microwave heating to produce a wide range of 2-aminobenzothiazoles. researchgate.net Multi-component reactions, such as the synthesis of pyrimido[2,1-b]benzothiazoles from 2-aminobenzothiazole, aldehydes, and 1,3-dicarbonyl compounds, are also significantly enhanced by microwave assistance, often in the absence of a solvent. nih.govmdpi.com

Solvent-Free Conditions

The elimination of volatile organic solvents is a key principle of green chemistry, and many synthetic routes to benzothiazole derivatives have been adapted to solvent-free conditions. These reactions are often promoted by heat or microwave irradiation and can be highly efficient. One-pot, three-component reactions for the synthesis of pyrimido[2,1-b]benzothiazole derivatives from 2-aminobenzothiazole, benzaldehyde (B42025) derivatives, and active methylene (B1212753) compounds can be performed at 60°C without any solvent or catalyst, yielding products with high purity. scirp.org Similarly, the synthesis of 4H-pyrimido[2,1-b]benzothiazoles using a cellulose-based nanocatalyst can proceed without a solvent upon heating. nih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to 2-aminobenzothiazole and its derivatives. This includes the use of environmentally benign catalysts, such as iron(III) fluoride, and the development of solvent-free reaction conditions. nih.govresearchgate.net Multi-component reactions are inherently atom-economical and are a cornerstone of green synthesis in this area. nih.gov For example, a scandium(III) triflate-catalyzed, microwave-assisted, three-component reaction of 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones exemplifies a green approach to annulated products. nih.gov The use of water as a solvent in an FeCl₃-catalyzed tandem reaction of 2-iodoaniline (B362364) with isothiocyanate further highlights the move towards more sustainable synthetic practices. rsc.org

Liquid-Assisted Mechanochemical Synthesis

While not extensively documented for this compound specifically, mechanochemical methods, often with the aid of a small amount of liquid (liquid-assisted grinding), are gaining traction as a sustainable synthetic tool in organic chemistry. This technique can lead to quantitative product formation and is considered an environmentally friendly alternative to traditional solvent-based methods. The application of this methodology to the synthesis of benzothiazole derivatives represents a promising area for future research.

Synthesis of Specific Derivations Relevant to this compound

The functionalization of the 2-amino group of the benzothiazole core allows for the creation of a wide variety of derivatives with diverse chemical and biological properties. Pyrimidine-based derivatives are of particular interest due to their prevalence in pharmacologically active compounds.

Pyrimidine-Based Derivatives

The fusion or attachment of a pyrimidine (B1678525) ring to the 2-aminobenzothiazole scaffold has yielded compounds with significant biological potential.

Table 1: Synthesis of 2-(benzo[d]thiazol-2-ylamino)-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitrile and Related Derivatives

| Starting Materials | Reagents and Conditions | Product | Reference |

| 2-Aminobenzothiazole, Chloroacetyl chloride | Equimolar quantities | 2-Chloro-N-(benzo[d]thiazol-2-yl)acetamide | nih.gov |

| Ethyl cyanoacetate, 4-Chlorobenzaldehyde, Thiourea (B124793) | Equimolar quantities | 6-(4-Chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | nih.gov |

| 2-Chloro-N-(benzo[d]thiazol-2-yl)acetamide, 6-(4-Chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | - | N-(benzo[d]thiazol-2-yl)-2-((4-(4-chlorophenyl)-5-cyano-6-thioxo-1,6-dihydropyrimidin-2-yl)thio)acetamide | nih.gov |

| Guanidinobenzothiazole derivative, Diethyl malonate or Diethyl ethylmalonate | Bromobenzene, heat | 2-(Benzo[d]thiazol-2-ylamino)pyrimidine-4,6-(1H,5H)-dione or 2-(Benzo[d]thiazol-2-ylamino)-5-ethylpyrimidine-4,6-(1H,5H)-dione | semanticscholar.org |

A common strategy for synthesizing these derivatives involves a multi-step process. For example, 2-aminobenzothiazole can be chloroacetylated, and the resulting intermediate can be reacted with a pre-synthesized pyrimidine derivative. nih.gov The pyrimidine core itself is often constructed through a Biginelli-type condensation or a similar multi-component reaction. nih.gov

Table 2: Synthesis of Pyrimido[2,1-b]benzothiazole Derivatives

| Starting Materials | Reagents and Conditions | Product | Reference |

| 2-Aminobenzothiazole, Benzaldehyde derivatives, β-Ketoesters/β-Diketones/Malonates | Solvent-free, 60°C | 4H-Pyrimido[2,1-b]benzothiazole and 2-Oxo-pyrimido[2,1-b]benzothiazole derivatives | scirp.org |

| Arylglyoxals, 2-Aminobenzothiazole, 1,3-Dicarbonyl compounds (e.g., Meldrum's acid, dimedone, barbituric acid) | Acetic acid, reflux | Pyrimido[2,1-b] oup.comscirp.orgbenzothiazole and oup.comscirp.orgbenzothiazolo[3,2-a]quinazoline derivatives | arkat-usa.org |

| 2-Aminobenzothiazole, Aromatic aldehydes, 1,3-Diketones | Sc(OTf)₃, Microwave irradiation, Solvent-free | Annulated pyrimido[2,1-b]benzothiazole derivatives | nih.gov |

One-pot, three-component reactions are particularly efficient for constructing fused pyrimido[2,1-b]benzothiazole systems. scirp.orgarkat-usa.org These reactions typically involve the condensation of 2-aminobenzothiazole, an aldehyde, and a 1,3-dicarbonyl compound under various catalytic or thermal conditions. scirp.orgarkat-usa.org The choice of catalyst and reaction conditions can influence the yield and purity of the final product. nih.gov

Schiff Base Derivatives

Schiff bases, or azomethines, derived from 2-aminobenzothiazole are a cornerstone in the development of novel therapeutic agents. The synthesis of these compounds is typically achieved through the condensation reaction of a 2-aminobenzothiazole derivative with a suitable aldehyde or ketone.

A common approach involves the acylation of a 6-substituted 2-aminobenzothiazole with chloroacetyl chloride. The resulting product can then be cyclized with thiourea, followed by condensation with various aromatic aldehydes to yield the desired Schiff base derivatives. nih.gov This multi-step synthesis allows for the introduction of diverse substituents on the aromatic aldehyde, providing a library of compounds for biological screening. nih.gov For instance, 2-aminobenzothiazole can be reacted with m-nitrobenzaldehyde in absolute ethanol (B145695) to form the corresponding Schiff base. researchgate.net

The reaction conditions for Schiff base formation are generally mild, often involving refluxing the reactants in a suitable solvent like ethanol. The versatility of this reaction allows for the creation of a wide range of derivatives with varied electronic and steric properties, which can be crucial for their biological activity. nih.govijpsr.com

Thiourea Derivatives

Thiourea derivatives of 2-aminobenzothiazole represent another important class of compounds with significant pharmacological potential. The synthesis of these derivatives often starts with the reaction of a substituted aniline with a thiocyanate salt to form a phenylthiourea intermediate, which is then cyclized to the 2-aminobenzothiazole core. ijpsr.com

One straightforward method to introduce a thiourea moiety is by treating 2-aminobenzothiazole with an isothiocyanate, such as p-chlorophenylisothiocyanate, to yield the corresponding thiourea derivative. researchgate.net These derivatives can serve as precursors for further modifications. For example, they can be reacted with chloroacetic acid to generate compounds containing two thiazole (B1198619) rings. researchgate.net

Furthermore, N-(6-substituted-benzothiazol-2-yl)thioureas can be synthesized by reacting 6-substituted 2-aminobenzothiazoles with ammonium thiocyanate. nih.gov These thiourea derivatives can then be utilized in desulfurization reactions to create other functionalized molecules. nih.gov The reaction of 6-substituted 2-aminobenzothiazoles with carbon disulfide in an alkaline medium, followed by reaction with dimethyl sulfate, is another route to dithiocarbamate (B8719985) intermediates, which are related to thiourea derivatives. nih.gov

Carboxylic Acid Moiety Derivatives (e.g., 2-aminobenzothiazole-6-carboxylic acid)

The introduction of a carboxylic acid group at the 6-position of the 2-aminobenzothiazole scaffold is a key transformation, as this functional group provides a handle for further derivatization, such as amide bond formation. The synthesis of 2-aminobenzothiazole-6-carboxylic acid is a well-established process.

A common synthetic route involves the reaction of 4-aminobenzoic acid with potassium thiocyanate and bromine in acetic acid. acs.orgchemicalbook.com This cyclization reaction directly furnishes the desired 2-aminobenzothiazole-6-carboxylic acid. acs.org The corresponding methyl ester can be prepared by reacting the carboxylic acid with methanol (B129727) in the presence of sulfuric acid. acs.org

An alternative starting material is 4-aminobenzonitrile, which can also be converted to the target carboxylic acid. chemicalbook.com Furthermore, derivatives of 2-aminobenzothiazole can be treated with anhydrides like succinic or phthalic anhydride (B1165640) to introduce a carboxylic acid moiety. researchgate.net

Imidazole (B134444) Ring-Containing Derivatives

The fusion or attachment of an imidazole ring to the 2-aminobenzothiazole framework has led to the discovery of potent bioactive molecules. Several synthetic strategies have been developed to construct these hybrid structures.

One approach involves a multi-component reaction between a 2-aminobenzothiazole derivative, an aldehyde (such as indole-3-carbaldehyde), and an aryl isocyanide. nih.gov This reaction, often catalyzed by a heterogeneous acid catalyst like P2O5 on silica, leads to the formation of 3-amino-2-(indol-3-yl)imidazo[2,1-b] researchgate.netnih.govbenzothiazoles. nih.gov Another method involves the reaction of 2-aminobenzothiazole derivatives with dicarbonyl compounds and ammonium acetate in glacial acetic acid. niscpr.res.in

A two-step synthesis of tricyclic imidazo[2,1-b] researchgate.netnih.govbenzothiazolones has also been reported. nih.gov This involves the in-situ formation of 2-aminodihydrobenzothiazol-7-ones from 1,3-diketones, bromine, and thiourea, followed by alkylation with α-halo ketones and intramolecular cyclization. nih.gov Additionally, carboxylic acid derivatives of 2-aminobenzothiazole can be treated with o-phenylenediamine (B120857) to form imidazole ring-containing compounds. researchgate.net

Thiazole Ring-Containing Derivatives

The incorporation of an additional thiazole ring into the 2-aminobenzothiazole structure has been explored to enhance biological activity. The Hantzsch thiazole synthesis is a classical and widely used method for this purpose. derpharmachemica.com

A common strategy involves the acylation of 6-substituted 2-aminobenzothiazoles with chloroacetyl chloride, followed by cyclization of the resulting product with thiourea in absolute ethanol. nih.gov This sequence yields a derivative containing a second thiazole ring. Another approach involves treating a thiourea derivative of 2-aminobenzothiazole with chloroacetic acid, which also results in the formation of a compound with two thiazole rings. researchgate.net

The synthesis of these derivatives often involves the initial formation of an α-haloketone, which then undergoes cyclocondensation with a thiourea or thioamide. derpharmachemica.com

Sulfanilamide Derivatives

Sulfanilamide derivatives of 2-aminobenzothiazole have been synthesized and investigated for their potential therapeutic applications. A key synthetic approach involves the use of an ammonium thiocyanate-based method to produce 2-aminobenzo[d]thiazole-6-sulfonamide. nih.gov

This sulfonamide can then be acylated with chloroacetyl chloride. The resulting intermediate can be further reacted with various nucleophiles, such as thiols or another molecule of sulfanilamide, to generate a range of derivatives. nih.gov For instance, reaction with 5-amino-1H-pyrazole-4-carbonitrile can lead to the formation of benzothiazolo-pyrazole heterocycles. nih.gov

Hybrid Derivatives (e.g., Benzothiazole-1,2,3-triazole hybrids)

The synthesis of hybrid molecules incorporating a benzothiazole ring and a 1,2,3-triazole ring has gained significant attention. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the predominant method for creating these hybrids.

A general strategy involves the preparation of a benzothiazole azide (B81097) and an alkyne-containing fragment, which are then coupled using a copper catalyst. For instance, 2-aminobenzothiazole derivatives can be converted to their corresponding azides via diazotization followed by reaction with an azide source. rsc.org These azides can then be reacted with various terminal alkynes to afford the desired 1,2,3-triazole hybrids. rsc.org

Another approach involves the propargylation of a suitable starting material, such as p-hydroxybenzaldehyde, followed by a cycloaddition reaction with an azidobenzothiazole. rsc.org The resulting triazole can be further modified, for example, by condensation with hydrazides to form hydrazone-linked hybrids. rsc.org

N-Acyl 2-Aminobenzothiazole Derivatives

A primary method for the synthesis of N-acyl 2-aminobenzothiazole derivatives involves a two-step process. The initial step is the reaction of 2-aminobenzothiazole with chloroacetyl chloride, often in the presence of a base like triethylamine (B128534) in a dry solvent such as benzene (B151609) or acetone, to yield an intermediate, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide. mdpi.comrjpbcs.comresearchgate.net This reactive intermediate is then subjected to nucleophilic substitution by reacting it with a variety of primary or secondary amines to furnish the final N-acyl derivatives. mdpi.comrjpbcs.com This versatile method allows for the introduction of diverse functionalities onto the N-acyl group.

Another approach involves the direct acylation of 2-aminobenzothiazole. For instance, refluxing 2-aminobenzothiazole with acetic acid results in the formation of N-(1,3-benzothiazol-2-yl)acetamide. nih.gov Furthermore, derivatives can be prepared by condensing 2-aminobenzothiazole with reagents like 4-acetamidobenzenesulphonyl chloride in a pyridine-acetic anhydride mixture to produce sulfonamide derivatives.

| Derivative Name | Starting Materials | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-(1,3-Benzothiazol-2-yl)-2-(cyclohexylamino)acetamide | N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide, Cyclohexylamine | DMF, TEA, Reflux | 76.6 | rjpbcs.com |

| N-(1,3-Benzothiazol-2-yl)-2-(4-sulfamoylanilino)acetamide | N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide, Sulfanilamide | DMF, TEA, Reflux | 60.1 | rjpbcs.com |

| (1'-Chloroacetyl)-2-aminobenzothiazole | 2-Aminobenzothiazole, Chloroacetyl chloride | Dry benzene, TEA, Ice-cold | - | researchgate.net |

| N-(1,3-Benzothiazol-2-yl)acetamide | 2-Aminobenzothiazole | Acetic acid, Reflux | - | nih.gov |

| 4-Acetamido-N-(1,3-benzothiazol-2-yl)benzenesulfonamide | 2-Aminobenzothiazole, 4-Acetamidobenzenesulfonyl chloride | Pyridine (B92270), Acetic anhydride | - |

Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylates

A robust pathway has been developed for the synthesis of methyl 4- and 5-hydroxy-2-aminobenzo[d]thiazole-6-carboxylates, which are valuable building blocks for further chemical exploration. nih.govnih.govacs.org The core of this synthesis is the cyclization of appropriately substituted 4-aminobenzoates. nih.gov

The general procedure involves dissolving the starting methyl 4-aminobenzoate (B8803810) derivative and potassium thiocyanate (KSCN) in glacial acetic acid. nih.gov The mixture is cooled, and a solution of bromine in acetic acid is added dropwise, leading to the formation of the benzothiazole ring. nih.gov A critical aspect of synthesizing the hydroxy-substituted variants is the protection of the hydroxyl group during the oxidative cyclization. The tert-butyldimethylsilyl (TBDMS) group has been identified as an effective protecting group, as it can be easily removed during the work-up phase. nih.govnih.gov

For example, the synthesis of methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate and methyl 2-amino-5-hydroxybenzo[d]thiazole-6-carboxylate proceeds from the corresponding protected aminobenzoates. nih.gov Once the hydroxy-substituted benzothiazole core is formed, the hydroxyl groups can be selectively derivatized, for instance, through Williamson ether synthesis, in the presence of the unprotected 2-amino group. nih.govnih.gov

| Product | Starting Material | Key Reagents and Conditions | Notes | Reference |

|---|---|---|---|---|

| Methyl 2-aminobenzo[d]thiazole-6-carboxylate | Methyl 4-aminobenzoate | 1. KSCN, Acetic acid 2. Br2, Acetic acid, 10°C to RT | Model reaction for establishing cyclization conditions. | nih.gov |

| Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate | Methyl 4-amino-3-(tert-butyldimethylsilyloxy)benzoate | 1. KSCN, Acetic acid 2. Br2, Acetic acid | TBDMS protecting group is cleaved during work-up. | nih.gov |

| Methyl 2-amino-5-hydroxybenzo[d]thiazole-6-carboxylate | Methyl 4-amino-2-(tert-butyldimethylsilyloxy)benzoate | 1. KSCN, Acetic acid 2. Br2, Acetic acid | TBDMS protecting group is cleaved during work-up. | nih.gov |

| Methyl 4-amino-2-methoxybenzoate | Methyl 4-(tert-butoxycarbonylamino)-2-methoxybenzoate | Trifluoroacetic acid, Dichloromethane | Example of a deprotection step to yield a starting material. Yield: 84%. | nih.govacs.org |

Bis-Thiazolo Derivatives

The synthesis of functionalized bis-thiazolo derivatives can be achieved through a multi-step reaction starting from 2-aminobenzothiazole. nih.govnih.gov This method involves the reaction of 2-aminobenzothiazole with various α-halo ketones in the presence of a sulfide (B99878) nucleophile, such as carbon disulfide or an aryl isothiocyanate, in an inert solvent. nih.gov

The proposed reaction mechanism proceeds through several stages. Initially, the 2-amino group of the benzothiazole adds to the carbon disulfide. The resulting adduct then undergoes condensation with the α-halo ketone. This is followed by enolization and subsequent cyclization with the elimination of a water molecule to form the second thiazole ring, yielding the bis-thiazolo product. nih.gov This synthetic strategy has been reported to produce a variety of functionalized bis-thiazoles in high yields, typically ranging from 70% to 90%. nih.gov Another related approach involves treating a thiourea derivative of 2-aminobenzothiazole with chloroacetic acid to obtain a compound containing two thiazole rings. researchgate.net

| Derivative Type | Key Reactants | Reaction Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Functionalized bis-thiazoles | 2-Aminobenzothiazole, α-halo ketones, Carbon disulfide or Aryl isothiocyanate | Inert solvent | 70-90% | nih.gov |

| Compound with two thiazole rings | Thiourea derivative of 2-aminobenzothiazole, Chloroacetic acid | - | - | researchgate.net |

| Imidazo[2,1-b] nih.govadvion.combenzothiazoles | 2-Aminobenzothiazole, Indole-3-carbaldehyde, Aryl isocyanides | P2O5/SiO2 catalyst | - | nih.gov |

N-functionalized Benzene Ring Derivatives

Derivatives of 2-aminobenzothiazole with functional groups on the benzene ring are often synthesized from the corresponding nitro-substituted precursors. nih.govnih.gov A common strategy involves using 6-nitro-2-aminobenzothiazole as the starting material. mdpi.comnih.govnih.gov

The synthetic sequence typically involves three main steps:

Protection of the 2-amino group: The exocyclic amino group is first protected to prevent it from reacting in subsequent steps. Acylation using acetic anhydride in pyridine is a common method for this protection. nih.gov

Reduction of the nitro group: The 6-nitro group is then reduced to a 6-amino group. This reduction is often accomplished using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron in hydrochloric acid. mdpi.comnih.govnih.gov

Functionalization of the new amino group: The newly formed 6-amino group can then be functionalized through various reactions, such as acylation, sulfonylation, or reaction with isocyanates/isothiocyanates, to introduce a wide range of substituents onto the benzene ring. nih.gov

This multi-step approach allows for the targeted synthesis of 6-N-functionalized derivatives of 2-aminobenzothiazole with diverse chemical properties. nih.govnih.gov For instance, 6-nitro-2-(substituted-phenyl)benzothiazoles can be synthesized by the condensation of 2-amino-5-nitrothiophenol with various benzaldehydes, followed by reduction of the nitro group to yield 6-amino-2-(substituted-phenyl)benzothiazoles. mdpi.comnih.gov

| Product/Intermediate | Starting Material | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Nitro-2-(substituted-phenyl)benzothiazoles | 2-Amino-5-nitrothiophenol, Substituted benzaldehyde | Pyridine, Reflux | 40-70 | mdpi.comnih.gov |

| 6-Amino-2-(substituted-phenyl)benzothiazoles | 6-Nitro-2-(substituted-phenyl)benzothiazole | SnCl2·2H2O, HCl, Ethanol, Reflux | 74-90 | mdpi.comnih.gov |

| 6-Substituted amide derivatives | 6-Amino-N-acetyl-2-aminobenzothiazole | Acyl chlorides, sulfonyl chlorides, or isocyanates | - | nih.gov |

| 6-Amino-2-cyanobenzothiazole (ACBT) | 6-Nitro-2-chlorobenzothiazole | 1. NaCN, DABCO, MeCN/H2O 2. SnCl2·2H2O, EtOH | - | nih.gov |

Chemical Properties and Reactivity

Functional Group Reactivity

The chemical reactivity of 2-Aminobenzothiazole-6-carbonitrile is dictated by its functional groups: the 2-amino group, the 6-nitrile group, and the benzothiazole (B30560) ring system itself.

2-Amino Group: The exocyclic amino group is nucleophilic and can participate in a variety of reactions, such as acylation, alkylation, and the formation of Schiff bases with aldehydes and ketones. researchgate.netniscpr.res.in It also serves as a key site for the construction of fused heterocyclic systems. researchgate.netnih.gov

6-Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a carboxamide under acidic or basic conditions. It can also be reduced to a primary amine.

Benzothiazole Ring: The benzothiazole ring can undergo electrophilic substitution reactions, although the conditions required may be harsher compared to simple benzene (B151609) derivatives.

Catalytic Applications

While specific catalytic applications for this compound are not extensively documented, the broader class of 2-aminobenzothiazoles has been explored in the development of catalysts. The nitrogen and sulfur atoms in the benzothiazole ring can act as coordination sites for metal ions, suggesting potential applications in catalysis. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-aminobenzothiazole (B30445) derivatives provides distinct signals for the aromatic protons and the amino group protons. For instance, in derivatives of 2-aminobenzothiazole, the aromatic protons typically appear as a multiplet in the range of δ 7.19-8.39 ppm. researchgate.net The protons of the amino group (-NH₂) also give characteristic signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers information about the carbon skeleton of the molecule. Although specific data for 2-aminobenzothiazole-6-carbonitrile is not detailed in the provided results, analysis of related 2-aminobenzothiazole structures shows characteristic chemical shifts for the carbons in the benzothiazole (B30560) ring system. spectrabase.com

| Proton Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic Protons | 7.19-8.39 (multiplet) | researchgate.net |

Infrared (IR) Spectroscopy (FT-IR)

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The FT-IR spectrum of 2-aminobenzothiazole and its derivatives displays several key absorption bands. The stretching vibrations for the N-H bonds of the primary amino group are typically observed. For example, in N-(2-Amino benzothiazole) methacrylamide (B166291) copolymers, asymmetric and symmetric stretching of CH₂ appear at 2953 cm⁻¹ and 2874 cm⁻¹, respectively. researchgate.net The C=N stretching of the aromatic ring is seen at 1536 cm⁻¹. researchgate.net The C-C stretching of the aromatic rings appears at 1448 cm⁻¹, and the C=S stretching is observed at 1235 cm⁻¹. researchgate.net In other derivatives, the C=O stretching of an amide group can be found around 1630 cm⁻¹ and 1660 cm⁻¹. researchgate.netniscpr.res.in

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|---|

| C-H (Aromatic) | 3035 | Stretching | niscpr.res.in |

| N-H (Amine) | 3436 | Stretching | core.ac.uk |

| C≡N (Nitrile) | 2125-2245 | Stretching | researchgate.net |

| C=N (Imine) | 1632 | Stretching | niscpr.res.in |

| C=C (Aromatic) | 1575, 1524 | Stretching | niscpr.res.in |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

The mass spectrum of 2-aminobenzothiazole and its derivatives confirms their molecular weight. For the parent compound, 2-aminobenzothiazole, the molecular ion peak [M+H]⁺ is observed at m/z 151.0324. massbank.eunih.gov For a derivative like N-(4-chlorobenzoyl)-N'-(substituted benzothiazol-2-yl)thiourea, a molecular ion peak (M+) was observed at m/z 313. researchgate.net This technique is crucial for confirming the identity of synthesized compounds. researchgate.netijprs.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of 2-aminobenzothiazole derivatives shows characteristic absorption peaks. For example, some derivatives exhibit three absorption peaks: one at around 320 nm corresponding to n-π* transitions, another at 261 nm for π-π* transitions of the aromatic benzene (B151609) ring, and a third at 208 nm for other π-π* transitions. researchgate.net Another study on different derivatives showed two absorption peaks, one at 340 nm (n-π* transitions) and another at 221 nm (π-π* transitions). researchgate.net

X-ray Diffraction Analysis (PXRD)

X-ray diffraction analysis is used to determine the crystalline structure of a compound. The effective entrapment of 2-aminobenzothiazole in microspheres has been confirmed by XRD analysis, indicating the crystalline nature of the encapsulated drug. researchgate.net This technique is also used to characterize molecular adducts of 2-aminobenzothiazole derivatives. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Properties and Calculations

Quantum chemical calculations are fundamental to predicting the behavior of 2-Aminobenzothiazole-6-carbonitrile at an atomic level. These calculations are based on solving the Schrödinger equation for the molecule, which provides a wealth of information about its electronic structure.

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of many-body systems, such as molecules. DFT calculations for benzothiazole (B30560) derivatives have been successfully employed to determine their optimized geometry, vibrational frequencies, and electronic properties. scirp.org For molecules in this class, the B3LYP functional combined with a suitable basis set like 6-311++G(d,p) is often used to achieve a good balance between accuracy and computational cost. researchgate.net These calculations are crucial for understanding the molecule's reactivity and for interpreting experimental data.

Molecular Geometry Optimization and Electronic Structure Analysis

Understanding the three-dimensional arrangement of atoms and the distribution of electrons in this compound is key to predicting its chemical behavior.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a significant parameter that reflects the molecule's kinetic stability and electrical transport properties. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. For related benzothiazole derivatives, the HOMO is often located over the benzimidazole (B57391) ring, indicating that this is the primary site for electrophilic attack. researchgate.net

| Parameter | Description | Typical Value Range (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 3.0 to 5.0 |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and antibonding interactions within a molecule. wisc.edu It examines the delocalization of electron density between occupied Lewis-type NBOs (bonds or lone pairs) and unoccupied non-Lewis NBOs (antibonds or Rydberg orbitals). For 2-aminobenzothiazole (B30445) derivatives, NBO analysis can reveal hyperconjugative interactions that contribute to the molecule's stability. scirp.org These interactions, such as the delocalization of lone pair electrons from the nitrogen and sulfur atoms into adjacent antibonding orbitals, are crucial for understanding the molecule's electronic structure and reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface. researchgate.net Red and yellow areas indicate negative potential and are susceptible to electrophilic attack, while blue areas represent positive potential and are prone to nucleophilic attack. researchgate.netresearchgate.net For 2-aminobenzothiazole derivatives, the MEP map typically shows negative potential around the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the nitrogen of the amino group, highlighting these as potential sites for interaction with electrophiles. scirp.org

Fukui Functions

Fukui functions are a central concept in Density Functional Theory (DFT) used to describe chemical reactivity. They indicate the most likely sites for nucleophilic and electrophilic attacks on a molecule. The function calculates the change in electron density at a particular point in the molecule as the total number of electrons changes.

Electrophilic Attack (fukui+) : Identifies the site most susceptible to losing an electron.

Nucleophilic Attack (fukui-) : Identifies the site most susceptible to gaining an electron.

For the 2-aminobenzothiazole scaffold, reactivity analysis typically highlights the nitrogen atoms of the amino group and the thiazole ring, as well as specific carbon atoms on the benzene (B151609) ring, as key sites for interaction. While a specific Fukui analysis for this compound is not available, studies on related molecules like 2-amino-4-chlorobenzonitrile (B1265954) show that nitrogen atoms often act as nucleophilic agents, indicating their capability to donate electrons. A similar reactivity pattern would be anticipated for this compound, with the exocyclic amino group and the thiazole nitrogen being primary centers for electrophilic interaction.

Tautomeric Forms and Isomerism

Tautomers are structural isomers of chemical compounds that can readily interconvert. This compound can theoretically exist in two primary tautomeric forms: the amino form and the imino form.

Amino form : The hydrogen atom is attached to the exocyclic nitrogen atom.

Imino form : The hydrogen atom is attached to the endocyclic nitrogen atom within the thiazole ring.

Computational studies on the parent 2-aminobenzothiazole and its derivatives consistently show that the amino tautomer is significantly more stable than the imino form. This stability is due to the preservation of the aromaticity of the benzene ring, which would be disrupted in the imino tautomer. Therefore, it is overwhelmingly likely that this compound exists almost exclusively in its amino form under standard conditions.

Table 1: Possible Tautomeric Forms

| Tautomer Name | Structural Description | Probable Stability |

| Amino Form | Hydrogen is bonded to the exocyclic nitrogen (C2-NH2). The benzothiazole ring system is fully aromatic. | Highly Stable (Predominant form) |

| Imino Form | Hydrogen is bonded to the endocyclic thiazole nitrogen. Aromaticity of the benzene moiety is disrupted. | Less Stable |

Intermolecular Interactions (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule in relation to its neighbors, providing insights into close contacts like hydrogen bonds and van der Waals forces. The analysis generates 2D "fingerprint plots" that summarize the percentage contribution of different types of atomic contacts.

Although a specific Hirshfeld analysis for this compound has not been published, studies on co-crystals of 2-aminobenzothiazole and other related structures provide a clear picture of the expected interactions. nih.govacs.org These analyses consistently reveal the prevalence of specific contacts that stabilize the crystal packing.

Key interactions typically observed in the crystal structures of 2-aminobenzothiazole derivatives include:

H···H contacts : Generally the most abundant, representing van der Waals forces.

N···H/H···N contacts : Indicative of classical N-H···N hydrogen bonds, which are crucial for forming dimers or chains in the supramolecular structure. mdpi.com

C···H/H···C contacts : Weaker hydrogen bonding and van der Waals interactions.

C···C contacts : Representing π-π stacking interactions between aromatic rings.

For this compound, the presence of the nitrile group (-C≡N) would introduce additional strong N···H interactions, further influencing the crystal packing.

Table 2: Expected Intermolecular Contacts from Hirshfeld Surface Analysis (Based on Analogs)

| Contact Type | Description | Expected Contribution |

| H···H | Interactions between hydrogen atoms | Most significant contribution |

| N···H/H···N | Hydrogen bonding involving amino, thiazole, and nitrile nitrogens | Significant contribution |

| C···H/H···C | van der Waals forces and weak H-bonds | Moderate contribution |

| C···C | π-π stacking between benzothiazole rings | Moderate contribution |

| S···H/H···S | Interactions involving the sulfur atom | Minor contribution |

Thermochemical Parameters (Free Energy, Enthalpy, Entropy)

Theoretical calculations, typically using DFT methods, can predict the thermochemical properties of a molecule. These parameters—enthalpy (H), entropy (S), and Gibbs free energy (G)—are fundamental to understanding the stability and reactivity of a compound.

Enthalpy (H) : Relates to the total energy content of the molecule.

Entropy (S) : Relates to the degree of disorder or randomness.

Gibbs Free Energy (G) : Combines enthalpy and entropy (G = H - TS) to determine the spontaneity of a process.

While specific calculated values for this compound are not found in the reviewed literature, such computational analyses are standard for new chemical entities. The data would be used to compare the stability of different isomers or conformers and to predict the thermodynamics of potential reactions.

Drug-Likeness and ADMET Predictions

Before a compound is synthesized for biological testing, its potential as a drug can be evaluated computationally. This involves assessing its "drug-likeness" based on criteria like Lipinski's Rule of Five and predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

The 2-aminobenzothiazole scaffold is a common feature in many biologically active molecules. Computational ADMET predictions for various derivatives of 2-aminobenzothiazole have been reported, showing that this class of compounds can possess favorable drug-like properties.

A theoretical ADMET analysis for this compound would likely include the following parameters:

Molecular Weight (MW) : Expected to be 175.21 g/mol , well within the typical range for small molecule drugs.

LogP (Lipophilicity) : A measure of a compound's partition coefficient between an organic and aqueous phase, indicating its ability to cross cell membranes.

Hydrogen Bond Donors/Acceptors : The amino group provides donors, while the nitrile and thiazole nitrogens act as acceptors.

Polar Surface Area (PSA) : Influences membrane permeability and transport characteristics.

ADMET Properties : Predictions for human intestinal absorption, blood-brain barrier (BBB) penetration, and potential hepatotoxicity.

Studies on similar structures suggest that the 2-aminobenzothiazole core generally leads to good absorption and bioavailability scores, though specific substitutions can alter these properties significantly.

Table 3: Illustrative ADMET Prediction Profile for a 2-Aminobenzothiazole Scaffold

| Parameter | Predicted Value/Range (Illustrative) | Significance |

| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule |

| LogP | 1 - 3 | Optimal lipophilicity for absorption |

| H-Bond Donors | ≤ 5 | Good membrane permeability |

| H-Bond Acceptors | ≤ 10 | Good membrane permeability |

| Intestinal Absorption | High | Good oral bioavailability potential |

| BBB Permeability | Low to Medium | CNS activity potential |

| Hepatotoxicity | Low Probability | Safety profile |

Pharmacological and Biological Research of 2 Aminobenzothiazole 6 Carbonitrile Derivatives

Anticancer/Antiproliferative Activities

The 2-aminobenzothiazole (B30445) scaffold is a privileged structure in the design of novel anticancer agents. nih.govresearchgate.net Derivatives incorporating the 6-carbonitrile group have been the subject of extensive research, demonstrating promising activity against various cancer cell lines.

In Vitro Cytotoxicity Studies

The cytotoxic potential of 2-aminobenzothiazole-6-carbonitrile derivatives has been evaluated against a range of human cancer cell lines. These studies are crucial for identifying lead compounds for further development.

A variety of 2-aminobenzothiazole derivatives have demonstrated significant growth-inhibitory activity against several cancer cell lines. For instance, certain pyrimidine-based carbonitrile benzothiazole (B30560) derivatives have shown potent activity against laryngeal (Hep-2), breast (MCF-7), cervical (HeLa), pancreatic (MiaPaCa-2), colon (SW620), and lung (H460) carcinoma cell lines. tandfonline.com

Other studies have reported the efficacy of these derivatives against liver (HepG2), colon (HCT-116), and another breast cancer cell line (MCF-7). tandfonline.com Specifically, one compound in a series of 2-aminobenzothiazole-thiazolidine-2,4-dione hybrids, designated as 4a, exhibited notable cytotoxicity with IC50 values of 5.61, 7.92, and 3.84 µM against HCT-116, HepG2, and MCF-7 cells, respectively. tandfonline.com

Furthermore, research on 2-aminobenzothiazole derivatives has extended to other cancer cell lines, including HT-29 (colon), PC-3 (prostate), A549 (lung), and U87MG (glioblastoma). nih.gov A particular derivative, compound 13, from a synthesized series, showed IC50 values of 6.43 ± 0.72, 9.62 ± 1.14, and 8.07 ± 1.36 μM against HCT116, A549, and A375 (melanoma) cell lines, respectively. nih.gov Another study highlighted a pyrimidine-based carbonitrile benzothiazole derivative that was active against a panel of six cancer cell lines, including Colo205 and U937. tandfonline.comnih.gov

The table below summarizes the in vitro cytotoxicity data for selected 2-aminobenzothiazole derivatives.

| Derivative Type | Cell Line | IC50 (µM) | Reference |

| Pyrimidine-based carbonitrile | Hep-2, MCF-7, HeLa, MiaPaCa-2, SW620, H460 | Potent | tandfonline.com |

| Thiazolidine-2,4-dione hybrid (4a) | HCT-116 | 5.61 | tandfonline.com |

| Thiazolidine-2,4-dione hybrid (4a) | HepG2 | 7.92 | tandfonline.com |

| Thiazolidine-2,4-dione hybrid (4a) | MCF-7 | 3.84 | tandfonline.com |

| Unspecified (Compound 13) | HCT116 | 6.43 ± 0.72 | nih.gov |

| Unspecified (Compound 13) | A549 | 9.62 ± 1.14 | nih.gov |

| Naphthalimide derivative (66) | HT-29 | 3.72 ± 0.3 | tandfonline.com |

| Naphthalimide derivative (66) | A549 | 4.074 ± 0.3 | tandfonline.com |

| Naphthalimide derivative (66) | MCF-7 | 7.91 ± 0.4 | tandfonline.com |

| Naphthalimide derivative (67) | HT-29 | 3.47 ± 0.2 | tandfonline.com |

| Naphthalimide derivative (67) | A549 | 3.89 ± 0.3 | tandfonline.com |

| Naphthalimide derivative (67) | MCF-7 | 5.08 ± 0.3 | tandfonline.com |

Proposed Mechanisms of Action

The anticancer effects of 2-aminobenzothiazole derivatives are attributed to several mechanisms of action at the cellular and molecular level.

Cell Cycle Arrest: Some derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. For example, a potent PI3Kα inhibitor from this class was found to cause cell cycle arrest in MCF-7 breast cancer cells. nih.gov

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is another key mechanism. Certain 2-aminobenzothiazole derivatives have been identified as procaspase-3 activators, leading to apoptosis. tandfonline.com

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and is often overexpressed in cancer. Several 2-aminobenzothiazole derivatives have been designed and synthesized as EGFR inhibitors. nih.gov For instance, compound 13 from a studied series effectively blocked the enzymatic activity of EGFR with an IC50 of 2.80 μM. nih.gov

Tyrosine Kinase Inhibition: Beyond EGFR, derivatives of 2-aminobenzothiazole have been shown to inhibit other tyrosine kinases, which are crucial for various signaling pathways involved in cancer cell growth and survival. nih.gov This includes inhibition of kinases such as VEGFR, which is involved in angiogenesis. nih.govtandfonline.com

Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy

Structure-activity relationship (SAR) studies are instrumental in optimizing the anticancer potency of 2-aminobenzothiazole derivatives. These studies have revealed key structural features that influence their biological activity.

Substitution on the Benzothiazole Ring: The nature and position of substituents on the 2-aminobenzothiazole core are critical. For instance, the introduction of a nitro or ethoxyl group at the C6 position of the 2-aminobenzothiazole scaffold was found to decrease EGFR inhibition activity in one study. nih.gov

Substitution on Appended Rings: For derivatives containing additional ring systems, the substituents on these rings play a significant role. In a series of 2-aminobenzothiazole-thiazolidinedione hybrids, the presence of a substituent on the phenyl ring was found to significantly enhance cytotoxic activity. nih.gov Shifting a substituent from the C4 position to the C2 position on this phenyl ring led to a notable decrease in activity. nih.gov

Influence of Different Moieties: The incorporation of various heterocyclic moieties can significantly impact anticancer activity. For example, the introduction of a pyrazole (B372694) moiety has been shown to enhance the antitumor activity of some derivatives. nih.gov Furthermore, group-based quantitative structure-activity relationship (GQSAR) analysis has indicated that the presence of hydrophobic groups on certain fragments of the molecule can potentiate anticancer activity. chula.ac.thchula.ac.th The analysis also suggested that modifications at the amino group with aryl and heteroaryl groups could increase the anticancer potential. chula.ac.th

Antimicrobial Activities

In addition to their anticancer properties, 2-aminobenzothiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal activities. researchgate.netresearchgate.net

Antibacterial Efficacy

Derivatives of 2-aminobenzothiazole have been tested against a variety of Gram-positive and Gram-negative bacteria.

Studies have shown that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Serratia marcescens and Escherichia coli (Gram-negative). jocpr.com For example, a series of sulphonamide derivatives containing the benzothiazole nucleus showed significant antibacterial activity against B. subtilis and E. coli. Another study reported that certain 2-imino-thiazolidin-4-one derivatives of benzothiazole exhibited more pronounced antibacterial activity compared to other synthesized classes. jocpr.com

The table below presents the antibacterial efficacy of selected 2-aminobenzothiazole derivatives.

| Derivative Type | Bacterial Strain | Activity | Reference |

| Sulphonamide derivatives | Bacillus subtilis | Significant | |

| Sulphonamide derivatives | Escherichia coli | Significant | |

| 2-Imino-thiazolidin-4-one derivatives | Staphylococcus aureus | Active | jocpr.com |

| 2-Imino-thiazolidin-4-one derivatives | Bacillus subtilis | Active | jocpr.com |

| 2-Imino-thiazolidin-4-one derivatives | Escherichia coli | Active | jocpr.com |

Antifungal Efficacy

The antifungal properties of 2-aminobenzothiazole derivatives have been investigated against several pathogenic fungal species.

A number of these compounds have shown promising activity against various Candida species, including Candida albicans, Candida parapsilosis, and Candida tropicalis. researchgate.netnih.gov For instance, two compounds, 1n and 1o, from a synthesized series, displayed MIC values of 4-8 μg/mL against these Candida species. nih.gov The 6-benzyloxy derivative was identified as particularly effective against most of the fungal strains tested. researchgate.net Furthermore, some derivatives have shown activity against filamentous fungi like Aspergillus niger and Rhizopus sp. mdpi.com

The table below summarizes the antifungal efficacy of selected 2-aminobenzothiazole derivatives.

| Derivative Type | Fungal Strain | MIC (µg/mL) | Reference |

| 6-substituted (Compound 1n) | Candida albicans | 4-8 | nih.gov |

| 6-substituted (Compound 1o) | Candida albicans | 4-8 | nih.gov |

| 6-substituted (Compound 1n) | Candida parapsilosis | 4-8 | nih.gov |

| 6-substituted (Compound 1o) | Candida parapsilosis | 4-8 | nih.gov |

| 6-substituted (Compound 1n) | Candida tropicalis | 4-8 | nih.gov |

| 6-substituted (Compound 1o) | Candida tropicalis | 4-8 | nih.gov |

| Pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazole (9a, 9d) | Aspergillus niger | Higher than Fluconazole | mdpi.com |

| Pyrido[2,3-d]pyrimidine (7a, 7d) | Candida albicans | Higher than Fluconazole | mdpi.com |

Anti-Tuberculosis Activity (against Mycobacterium tuberculosis H37Rv)

Tuberculosis (TB) remains a major global health problem, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new and effective anti-TB agents. Derivatives of 2-aminobenzothiazole have shown promise in this area. researchgate.netnih.gov

Several studies have investigated the anti-tubercular activity of 2-aminobenzothiazole derivatives against the H37Rv strain of M. tuberculosis. For instance, a series of pyrimidine-tethered benzothiazole derivatives were synthesized and evaluated for their anti-TB potential. nih.gov Compounds 5c, 5b, 12, and 15 from this series demonstrated high activity against the drug-sensitive strain, with Minimum Inhibitory Concentration (MIC) values ranging from 0.24 to 0.98 µg/mL. nih.gov Furthermore, many of these derivatives also exhibited good activity against drug-resistant TB strains. nih.gov

Another study focused on benzothiazole amide derivatives, which showed potent antimycobacterial activity. nih.gov Compound 43 (CRS400393) was particularly effective, with an MIC of ≤ 0.12 μg/mL against M. tuberculosis. nih.gov The mechanism of action for some of these compounds is thought to be the inhibition of MmpL3, a crucial mycolic acid transporter in mycobacteria. nih.gov

Additionally, research on 2-aminothiazole-4-carboxylate derivatives, which share structural similarities with the 2-aminobenzothiazole scaffold, has identified compounds with excellent activity against M. tuberculosis H37Rv. core.ac.uk One such derivative, methyl 2-amino-5-benzylthiazole-4-carboxylate, had an MIC of 0.06 µg/ml (240 nM). core.ac.uk

The following table summarizes the anti-tuberculosis activity of selected 2-aminobenzothiazole derivatives.

| Compound/Derivative Series | Target Strain | Activity (MIC) | Reference |

| Pyrimidine-tethered benzothiazoles (5c, 5b, 12, 15) | M. tuberculosis ATCC 25177 | 0.24–0.98 µg/mL | nih.gov |

| Benzothiazole amide (CRS400393) | M. tuberculosis | ≤ 0.12 µg/mL | nih.gov |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 µg/ml (240 nM) | core.ac.uk |

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of 2-aminobenzothiazole derivatives. These studies have revealed key structural features that influence their activity.

For N,N-disubstituted 2-aminobenzothiazoles, the N-propyl imidazole (B134444) moiety was found to be critical for antibacterial activity against Staphylococcus aureus. nih.gov Modifications to the benzothiazole ring, such as the position and nature of substituents, also played a significant role. For example, moving a chloro group from the 6-position to the 5-position did not affect activity, while removing it led to a decrease in potency. nih.gov

In a series of 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazole derivatives, the nature of the substituents on the 2-pyrazoline (B94618) and phenyl rings was found to be important for both antibacterial and antifungal activities. nih.gov Similarly, for 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives, the substitution at the R2 position was associated with increased antibacterial activity, while electron-donating groups at both R1 and R2 were linked to antifungal activity. mdpi.com

A study on benzothiazol- and benzoxazol-2-amine derivatives showed that a 5,6-difluorosubstituted benzothiazole (compound 8t) was a potent inhibitor of Gram-positive pathogens. fao.org

The length of the main chain and cyclization have also been shown to affect antimicrobial activity in peptoid analogs, which share some structural concepts with these derivatives. mdpi.com Longer chain lengths and cyclization generally led to enhanced antimicrobial activity. mdpi.com

Anti-inflammatory and Analgesic Properties

Derivatives of 2-aminobenzothiazole have demonstrated significant anti-inflammatory and analgesic activities. nih.govresearchgate.net Several studies have synthesized and evaluated these compounds, often comparing their efficacy to standard drugs like diclofenac. nih.govsphinxsai.com

A series of novel 2-aminobenzothiazole derivatives showed significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. sphinxsai.com In this study, compounds with a chloro substitution at the 5-position and methoxy (B1213986) substitutions at the 4- and 6-positions of the benzothiazole ring exhibited better anti-inflammatory activity. sphinxsai.com

Another study reported on twelve new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties. nih.gov Compounds 17c and 17i from this series showed potent inhibition of carrageenan-induced rat paw edema. nih.gov Molecular docking studies suggested that these compounds have an excellent binding interaction with cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. researchgate.net

The analgesic activity of these derivatives has also been investigated using models such as the hot plate method. researchgate.net The inhibition of COX enzymes is considered a likely mechanism for their analgesic effects. researchgate.net

The table below presents the anti-inflammatory activity of some 2-aminobenzothiazole derivatives.

| Compound/Derivative Series | Model | Activity | Reference |

| 5-chloro & 4/6-methoxy substituted 2-aminobenzothiazoles | Carrageenan-induced paw edema | Significant anti-inflammatory activity | sphinxsai.com |

| Benzothiazole-benzenesulphonamide-carboxamide (17c, 17i) | Carrageenan-induced rat paw edema | 72-80% and 64-78% inhibition | nih.gov |

Anticonvulsant Activities

Research has also explored the potential of 2-aminobenzothiazole derivatives as anticonvulsant agents. semanticscholar.org The structural features of these compounds align with the pharmacophoric requirements for anticonvulsant activity, typically including a lipophilic domain, an electron donor system, and a hydrogen bonding domain. nih.gov

A study on novel benzothiazole-coupled sulfonamide derivatives identified several compounds with significant anticonvulsant potential in the maximal electroshock (MES) and pentylenetetrazole (PTZ) test methods in mice. nih.gov Compound 9 from this series was the most potent in the MES model, while compound 8 was the most effective in the PTZ test. nih.gov The SAR studies indicated that substitutions on the N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzene (B151609) sulfonamide resulted in better anticonvulsant activity compared to the 4-substituted derivatives. nih.gov

Another study investigated 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives and their cyclization products for anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats, establishing some structure-activity regularities. pensoft.net

The following table highlights the anticonvulsant activity of selected benzothiazole derivatives.

| Compound/Derivative Series | Test Model | Most Potent Compound | Reference |

| Benzothiazole-coupled sulfonamides | MES test | Compound 9 | nih.gov |

| Benzothiazole-coupled sulfonamides | PTZ test | Compound 8 | nih.gov |

| ((benzyloxy)benzyl)propanamide derivatives | MES and 6 Hz seizure models | Compound 5 | semanticscholar.org |

Anti-HIV Activity

The global challenge of HIV/AIDS has driven extensive research into new antiviral agents, and 2-aminobenzothiazole derivatives have emerged as a promising class of compounds. nih.gov

A series of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives were synthesized and evaluated for their anti-HIV activity. capes.gov.br Many of these compounds showed moderate to potent activity against wild-type HIV-1, with compound 6v being the most promising. capes.gov.br

Another study focused on phenylalanine derivatives containing a benzothiazole moiety as HIV-1 capsid inhibitors. kuleuven.be More than half of the synthesized compounds exhibited moderate activity against HIV-1, with compounds 7u and 7m being the most potent. kuleuven.be Interestingly, this series of compounds showed even better antiviral activity against HIV-2. kuleuven.be

The mechanism of action for some of these derivatives is believed to involve the inhibition of key HIV enzymes such as reverse transcriptase, integrase, and protease. nih.gov

The table below summarizes the anti-HIV activity of some 2-aminobenzothiazole derivatives.

| Compound/Derivative Series | Target | Most Potent Compound | Activity (EC50) | Reference |

| N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamides | HIV-1 | 6v | <7 μg/ml | capes.gov.br |

| Phenylalanine-benzothiazole derivatives | HIV-1 | 7u | 3.57 ± 0.27 µM | kuleuven.be |

| Phenylalanine-benzothiazole derivatives | HIV-1 | 7m | 5.02 ± 2.02 µM | kuleuven.be |

| Phenylalanine-benzothiazole derivatives | HIV-2 | 7m | 0.85 ± 0.48 μM | kuleuven.be |

Antidiabetic Activities

Benzothiazole derivatives have been investigated for their potential in managing diabetes mellitus. mdpi.comijmrset.com Several studies have shown that these compounds can effectively lower blood glucose levels.

N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and found to significantly reduce plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model. researchgate.netnih.gov A possible mechanism of action is the inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. researchgate.net

In another study, four different benzothiazole derivatives were tested for their in-vivo antidiabetic activity. ijmrset.com All four derivatives showed a reduction in blood glucose levels, with Derivative D exhibiting the highest activity, reducing blood glucose by 35.67%. ijmrset.com SAR studies suggested that a naphthyl group or a dinitrophenyl group can enhance the antidiabetic activity. ijmrset.com

The table below shows the antidiabetic activity of selected benzothiazole derivatives.

| Compound/Derivative Series | Model | Activity | Reference |

| N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | Non-insulin-dependent DM rat model | Significant lowering of plasma glucose | researchgate.netnih.gov |

| Benzothiazole Derivative A | In-vivo | 33.9% reduction in blood glucose | ijmrset.com |

| Benzothiazole Derivative B | In-vivo | 30.18% reduction in blood glucose | ijmrset.com |

| Benzothiazole Derivative C | In-vivo | 35.25% reduction in blood glucose | ijmrset.com |

| Benzothiazole Derivative D | In-vivo | 35.67% reduction in blood glucose | ijmrset.com |

Antioxidant Activities

Benzothiazole derivatives have also been explored for their antioxidant properties, which are beneficial in combating oxidative stress-related damage. researchgate.net

A study on 2,6-disubstituted benzothiazole derivatives investigated their potential as multifunctional antioxidant agents for skin damage. nih.gov These compounds were synthesized and evaluated for their ability to counteract oxidative processes. nih.gov The research highlighted the importance of the benzothiazole scaffold in designing effective antioxidants.

Antileishmanial Activities